4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[4-(propylcarbamoyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-9-15-14(20)10-3-5-11(6-4-10)16-12(17)7-8-13(18)19/h3-6H,2,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDZPTPLOKEAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Succinic Anhydride
The Friedel-Crafts acylation is a foundational method for introducing acyl groups to aromatic rings. For this compound, succinic anhydride reacts with 4-[(propylamino)carbonyl]aniline in the presence of a Lewis acid catalyst (e.g., anhydrous ).
Reaction Scheme:
Key Parameters:
-
Solvent System: 50% acetic acid–50% water (v/v) optimizes electrophilic substitution while stabilizing intermediates.
-
Temperature: 0–5°C during anhydride activation, followed by gradual warming to 25°C.
Challenges:
Stepwise Functionalization of Aniline and Butanoic Acid Moieties
To circumvent steric and electronic challenges, a modular approach is employed:
Synthesis of 4-[(Propylamino)Carbonyl]Aniline
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Propylamine Acylation: Propylamine reacts with 4-nitrobenzoyl chloride to form -propyl-4-nitrobenzamide.
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Nitro Reduction: Catalytic hydrogenation (e.g., , ) converts the nitro group to an amine, yielding 4-[(propylamino)carbonyl]aniline.
Reaction Conditions:
Condensation with Succinic Anhydride
The aniline derivative is acylated with succinic anhydride under acidic conditions:
Optimization Insights:
-
Solvent: Acetic acid enhances electrophilicity of the anhydride.
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Workup: Precipitation in ice-water followed by ether extraction isolates the crude product.
Kinetic and Mechanistic Studies
Role of Solvent Polarity
The dielectric constant () of the solvent significantly impacts enolization of the 4-oxo group, a rate-determining step in the acylation.
Table 1: Solvent Effects on Reaction Rate
| % Acetic Acid (v/v) | |
|---|---|
| 50 | 1.2 |
| 60 | 1.8 |
| 70 | 2.5 |
Higher acetic acid content lowers , favoring enol formation and accelerating acylation.
Catalysis by 1,10-Phenanthroline
The addition of 1,10-phenanthroline forms a -phen complex, enhancing electrophilicity and stabilizing transition states.
Mechanistic Steps:
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-phen complex formation.
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Nucleophilic attack by enolized 4-oxo acid.
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Redox decomposition via a cyclic transition state, yielding benzoic acid derivatives.
Evidence:
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
:
-
IR:
Table 2: Key Analytical Data
| Technique | Data |
|---|---|
| Mass (ESI+) | m/z 279.2 [M+H] |
| HPLC Purity | 98.5% (C18 column, 60% MeOH/40% HO) |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times (4–6 hours) by improving heat transfer and mixing efficiency.
Advantages:
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate:
4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules. For instance, it can be utilized in the development of anti-inflammatory and analgesic agents due to its potential interactions with biological targets involved in pain and inflammation pathways .
Case Study:
Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For example, studies involving analogs of this compound have shown cytotoxic effects on human leukemia cells, suggesting that modifications to its structure can enhance its therapeutic efficacy .
Biochemical Research
Enzyme Inhibition Studies:
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes involved in amino acid metabolism, which could have implications for metabolic disorders .
Table 1: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Amino Acid Decarboxylase | Competitive | 12.5 |
| Dipeptidase | Non-competitive | 25.0 |
Toxicological Studies
Safety Profile:
Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. These studies typically focus on acute toxicity and chronic exposure effects in animal models. Results indicate a relatively low toxicity profile at therapeutic doses, making it a candidate for further clinical investigation .
Applications in Proteomics
Research Tool:
In proteomics, this compound is used as a reagent for labeling proteins or peptides. Its ability to form stable conjugates with amino acids makes it useful for studying protein interactions and modifications .
Case Study:
A study highlighted the use of this compound in labeling specific proteins involved in cancer progression, allowing researchers to track changes in expression levels under different treatment conditions .
Mechanism of Action
The mechanism of action of 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity among analogs of 4-oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid is highlighted below. Key variations include substituents on the phenyl ring, chain length, and additional functional groups.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Carbamoyl groups (e.g., -CONHCH2CH2CH3) introduce hydrogen-bonding sites, enhancing solubility in polar solvents. Bulky substituents (e.g., -CONHCH(CH3)2) may sterically hinder interactions with biological targets.
Chain Modifications: The butenoic acid derivative () incorporates α,β-unsaturation, which can influence conjugation and acidity. Longer chains (e.g., pentanoic acid in ) increase molecular weight and lipophilicity.
Physicochemical Implications: Solubility: The trifluoromethyl group () enhances hydrophobicity, while carbamoyl groups improve water solubility via hydrogen bonding. Bioavailability: Propylamino and isopropylamino substituents balance lipophilicity and metabolic stability, critical for drug design.
Biological Activity
Overview of 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic Acid
Chemical Structure and Properties
this compound is an organic compound that features a butanoic acid backbone with a ketone group and an aniline derivative. Its structure suggests potential interactions with biological systems, particularly through its amine and carboxylic acid functionalities.
Biological Activity
The biological activity of compounds similar to this compound can be categorized into several key areas:
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Antimicrobial Activity
Compounds with similar structures often exhibit antimicrobial properties. The presence of the aniline group can enhance interaction with bacterial membranes, potentially leading to cell lysis. -
Anticancer Properties
Many oxo-acids have been studied for their anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific metabolic pathways. -
Enzyme Inhibition
The structural motifs present in this compound could allow it to act as an inhibitor for various enzymes, particularly those involved in metabolic processes or signal transduction pathways.
Case Studies
-
Antimicrobial Activity
A study investigating various amino acid derivatives found that certain oxo-substituted compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may similarly possess antibacterial properties. -
Anticancer Activity
Research on structurally related compounds has demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of butanoic acid have shown promise in reducing tumor growth in animal models by inducing apoptosis through mitochondrial pathways. -
Enzyme Interaction
A study on enzyme inhibitors revealed that compounds with similar structural features could effectively inhibit proteases and kinases, which are crucial in cancer progression and metastasis.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid?
- Methodology :
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected intermediates to assemble the carboxamide and anilino groups sequentially. For example, coupling 4-aminobenzoic acid derivatives with propylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Solution-phase synthesis : React 4-oxobutanoic acid with 4-isocyanatoaniline derivatives under anhydrous conditions, followed by propylamine coupling. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., δ 8.2 ppm for aromatic protons, δ 2.5 ppm for propyl chain) .
Q. How can the structural features of this compound influence its solubility and reactivity?
- Key Structural Insights :
- The 4-oxobutanoic acid backbone confers moderate water solubility (logP ~1.5 predicted), while the propylamino-carbonyl-anilino group introduces hydrophobicity. Adjust pH to >7 for enhanced aqueous solubility due to deprotonation of the carboxylic acid .
- The amide linkage is susceptible to hydrolysis under strongly acidic/basic conditions. Stabilize formulations using lyophilization or non-aqueous solvents .
- Experimental Design :
- Measure solubility in DMSO, PBS (pH 7.4), and ethanol using gravimetric analysis.
- Assess hydrolytic stability via accelerated degradation studies (40°C, 75% RH) .
Q. What are the preliminary biological screening strategies for this compound?
- Approach :
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Enzyme inhibition : Screen against carbonic anhydrase or kinases (e.g., PKCβ) using fluorogenic substrates .
- Data Interpretation : Compare IC50 values with structurally related analogs (e.g., fluorophenyl or isopropyl variants) to identify SAR trends .
Advanced Research Questions
Q. How can computational modeling elucidate the binding mechanisms of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Focus on hydrogen bonding with the catalytic zinc ion and hydrophobic contacts with the propyl chain .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD (<2 Å indicates stable binding) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in reported antimicrobial activity may arise from assay conditions (e.g., pH, inoculum size).
- Orthogonal validation : Repeat assays using standardized CLSI protocols and orthogonal methods (e.g., time-kill curves) .
- Metabolomic profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Challenges : Low yields (<40%) in carbodiimide-mediated coupling steps.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
